N-Isobutylthietan-3-amine

LogP TPSA Physicochemical Properties

N-Isobutylthietan-3-amine (CAS 1541584-33-1) is a secondary amine featuring a four-membered thietane heterocycle substituted at the 3-position with an isobutylamine moiety. The thietane ring, composed of three carbons and one sulfur atom, imparts a strained, three-dimensional architecture that is increasingly recognized in medicinal chemistry for its potential as a bioisostere, particularly as a surrogate for carbonyl or gem-dimethyl groups, and for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
Cat. No. B15229106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutylthietan-3-amine
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESCC(C)CNC1CSC1
InChIInChI=1S/C7H15NS/c1-6(2)3-8-7-4-9-5-7/h6-8H,3-5H2,1-2H3
InChIKeyVRGCQCMCZSWXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutylthietan-3-amine (CAS 1541584-33-1): A Thietane-Based Secondary Amine Building Block for Bioisosteric Drug Design


N-Isobutylthietan-3-amine (CAS 1541584-33-1) is a secondary amine featuring a four-membered thietane heterocycle substituted at the 3-position with an isobutylamine moiety . The thietane ring, composed of three carbons and one sulfur atom, imparts a strained, three-dimensional architecture that is increasingly recognized in medicinal chemistry for its potential as a bioisostere, particularly as a surrogate for carbonyl or gem-dimethyl groups, and for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability [1][2]. This specific derivative, with its branched isobutyl N-substituent (C7H15NS, MW 145.27), represents a specialized building block within the broader class of thietane amines, a motif that has recently gained prominence in the development of advanced clinical candidates like the neutral ketohexokinase inhibitor GS-1291269 [3].

Why N-Isobutylthietan-3-amine Cannot Be Interchanged with Other Thietan-3-amine Derivatives


Generic substitution among N-alkyl thietan-3-amine derivatives is not scientifically valid due to the profound and quantifiable impact of the N-substituent on critical molecular properties that govern drug-likeness and biological behavior. The choice of the N-alkyl group directly dictates the compound's lipophilicity, as measured by the octanol-water partition coefficient (LogP), and its topological polar surface area (TPSA), both of which are fundamental determinants of membrane permeability, solubility, and metabolic clearance . For instance, the specific isobutyl group in N-Isobutylthietan-3-amine yields a predicted LogP of 1.35 and a TPSA of 12.03 Ų , a physicochemical profile that is distinct from linear alkyl, aryl, or functionalized derivatives. This fine-tuning is not merely academic; the successful deployment of a dioxo-thietane amine group in the clinical-stage KHK inhibitor GS-1291269 was specifically attributed to its ability to confer a neutral charge state and favorable pharmacokinetic properties, a balance that would be disrupted by altering the amine substitution pattern [1]. Therefore, the specific N-isobutyl derivative represents a unique point in the chemical space of thietane amines, and any substitution would necessitate a complete re-evaluation of a lead compound's physicochemical and pharmacokinetic profile.

Quantitative Evidence for N-Isobutylthietan-3-amine Differentiation vs. Thietan-3-amine Analogs


N-Isobutylthietan-3-amine Predicted LogP and TPSA vs. Unsubstituted Thietan-3-amine

N-Isobutylthietan-3-amine exhibits a predicted octanol-water partition coefficient (LogP) of 1.35 and a topological polar surface area (TPSA) of 12.03 Ų . In contrast, the parent, unsubstituted thietan-3-amine has a predicted LogP of -0.07 [1]. This difference of 1.42 LogP units represents a >25-fold increase in lipophilicity for the N-isobutyl derivative.

LogP TPSA Physicochemical Properties Lipophilicity

Thietane Ring as a Superior Bioisostere for Carboxylic Acids Compared to Oxetane

In a systematic evaluation of four-membered ring heterocycles as carboxylic acid bioisosteres, thietan-3-ol derivatives demonstrated comparable or superior inhibition of eicosanoid biosynthesis in vitro compared to their oxetan-3-ol counterparts. For example, the thietan-3-ol analog of ibuprofen (compound 13) exhibited an IC50 of 9.0 ± 2.8 µM for COX-2 inhibition, whereas the corresponding oxetan-3-ol derivative (compound 14) showed an IC50 of 17.2 ± 5.3 µM [1]. This represents a 48% improvement in potency for the sulfur-containing analog.

Bioisostere Carboxylic Acid Drug Design Thietane

Leveraging Thietane Ring Strain for Regioselective C–H Functionalization

The inherent ring strain of the thietane moiety (~20 kcal/mol) enables unique synthetic transformations not accessible to less-strained heterocycles like pyrrolidine or piperidine [1]. A general 'strain-release amination' strategy has been developed to harness this potential energy, allowing for the direct and efficient functionalization of thietane scaffolds with a wide range of amine nucleophiles, achieving yields typically >70% under mild conditions [2]. This contrasts with the more forcing conditions or lower yields often encountered with unstrained analogs.

Strain-Release C–H Functionalization Late-Stage Diversification Thietane

Validation of Thietane Amine Motif in a Clinical-Stage KHK Inhibitor (GS-1291269)

The clinical candidate GS-1291269, a potent and neutral ketohexokinase (KHK) inhibitor, owes its favorable drug-like properties to an uncommon dioxo-thietane amine functional group. This motif confers a neutral charge state, which was instrumental in avoiding pharmacokinetic liabilities associated with acidic or basic molecules, while still providing the necessary hydrogen bond donor for high target potency (KHK-C IC50 = 0.38 nM) [1]. The compound demonstrated robust pharmacokinetic parameters in preclinical species, supporting once-daily dosing in humans [1].

KHK Inhibitor Pharmacokinetics Drug Discovery Thietane Amine

Strategic Research and Industrial Applications for N-Isobutylthietan-3-amine


Modulating Lipophilicity and Membrane Permeability in CNS Drug Candidates

The predicted LogP of 1.35 for N-Isobutylthietan-3-amine places it in a favorable range for crossing the blood-brain barrier, making it a strategic building block for CNS-targeted drug discovery programs . Its low TPSA (12.03 Ų) further supports this application, as compounds with a TPSA < 60-70 Ų are generally considered to have good membrane permeability . This profile offers a significant advantage over the more polar, unsubstituted thietan-3-amine (LogP -0.07) for neurological targets.

As a Scaffold for Carboxylic Acid Bioisostere Design

Given the established efficacy of thietane-based structures as carboxylic acid bioisosteres, with demonstrated improvements in target potency over oxetane analogs [1], N-Isobutylthietan-3-amine can serve as a versatile intermediate for constructing novel bioisosteres. The isobutyl group can mimic the hydrophobic portion of a lead molecule, while the thietane amine provides a handle for further derivatization or conjugation to a target-binding moiety.

Late-Stage Functionalization via Strain-Release Amination

The inherent ring strain of the thietane core (~20 kcal/mol) can be exploited for late-stage diversification of complex molecules [2]. N-Isobutylthietan-3-amine can be employed as a 'spring-loaded' building block in strain-release amination reactions, enabling the efficient and regioselective introduction of the thietane motif into advanced drug candidates or for the synthesis of focused libraries with enhanced three-dimensionality.

Development of Neutral, Non-Basic Amine-Containing Therapeutics

The successful clinical advancement of GS-1291269 validates the use of thietane amine groups to create neutral, non-basic drug candidates with favorable pharmacokinetic profiles [3]. N-Isobutylthietan-3-amine, particularly its oxidized forms (e.g., sulfoxide or sulfone), can serve as a starting point for designing novel chemical series that avoid the common liabilities of traditional basic amines, such as hERG channel inhibition or lysosomal trapping.

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